2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
Description
This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a nicotinamide moiety. Key structural elements include:
- 6-(pyrrolidin-1-yl) substituent: A pyrrolidine group at position 6 of the triazolo-pyridazine, which may enhance solubility or modulate receptor binding.
The compound’s design aligns with medicinal chemistry strategies targeting enzymes or receptors requiring heteroaromatic recognition, such as kinases or epigenetic regulators.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-26-17-12(5-4-8-18-17)16(25)19-11-15-21-20-13-6-7-14(22-24(13)15)23-9-2-3-10-23/h4-8H,2-3,9-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWGCKYEVRGMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article synthesizes existing research to detail its biological activity, including cytotoxicity against cancer cell lines and enzyme inhibitory effects.
Chemical Structure
The compound's structure can be broken down into several key components:
- Methylthio group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Pyrrolidine moiety : Often associated with enhancing bioactivity through improved binding to biological targets.
- Triazolo-pyridazine framework : Known for various pharmacological properties, including anti-cancer activity.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar triazolo-pyridazine derivatives against various cancer cell lines. For instance:
- Cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) : Compounds in this class exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM for selected derivatives .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound 12e , structurally similar to the target compound, demonstrated that modifications in the triazolo-pyridazine framework can significantly enhance anti-cancer activity.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Inhibition of c-Met kinase : The triazolo derivatives showed promising inhibitory activity against c-Met kinase, a target in cancer therapy. For example, the IC50 value for one derivative was found to be comparable to Foretinib, a known c-Met inhibitor .
The proposed mechanisms through which these compounds exert their biological effects include:
- Induction of apoptosis : Studies indicate that certain derivatives lead to late apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
- Cell cycle arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G0/G1 phase, further inhibiting cancer cell proliferation .
Case Study 1: Triazolo-Pyridazine Derivatives
A study synthesized and tested a series of triazolo-pyridazine derivatives for their anti-tumor activities. Among them, compounds demonstrated moderate to high cytotoxicity across multiple cancer cell lines, emphasizing the importance of structural optimization in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR for similar compounds revealed that modifications to the pyrrolidine and methylthio groups significantly impacted both cytotoxicity and enzyme inhibition profiles. This highlights the need for further exploration of how structural variations influence biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs based on core structure, substituents, and inferred properties:
Key Observations:
Pyridazine-based systems may exhibit distinct metabolic stability compared to pyrazine derivatives due to differential oxidation susceptibility .
Substituent Effects :
- The 6-pyrrolidin-1-yl group in the target compound likely improves aqueous solubility compared to 6-chloro derivatives (e.g., ).
- The 2-(methylthio)nicotinamide side chain introduces a sulfur atom, which may enhance hydrogen bonding or serve as a metabolic soft spot compared to carbonitrile or sulfonamide groups in analogs .
Research Findings and Limitations
- Synthesis Challenges : The triazolo-pyridazine core is synthesized via annulation of triazole rings onto azine precursors, as demonstrated in . Substitution at position 6 (pyrrolidin-1-yl) likely requires nucleophilic displacement of a chloro intermediate.
- Biological Data Gap: No direct activity data for the target compound are available in the provided evidence. Comparisons rely on structural analogs, such as triazolo-pyrazines with kinase inhibition IC50 values in the nanomolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
